molecular formula C9H7N3O B189723 Quinoxaline-2-carboxamide CAS No. 5182-90-1

Quinoxaline-2-carboxamide

Cat. No. B189723
CAS RN: 5182-90-1
M. Wt: 173.17 g/mol
InChI Key: CGJMVNVWQHPASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline-2-carboxamide belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Synthesis Analysis

Quinoxaline-2-carboxamide has been synthesized as part of research on pyrazine derived compounds . The synthesis involved the preparation of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides . In another study, two new platinum (II) compounds containing quinoxaline-2-carboxamide as a carrier ligand were synthesized .


Molecular Structure Analysis

The molecular structure of Quinoxaline-2-carboxamide has been determined using different spectroscopic methods . In each case, a square planar Pt (II) is present .


Chemical Reactions Analysis

Quinoxaline-2-carboxamide has been used as a carrier ligand in two new platinum (II) compounds . The interaction of these new compounds with 1 or 2 equivalents of 9-ethylguanine has been studied using 1H NMR, 195Pt NMR, and ESI-MS spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of Quinoxaline-2-carboxamide have been characterized using different spectroscopic methods .

Scientific Research Applications

Antimycobacterial Activity

Quinoxaline-2-carboxamide has been explored for its potential in treating tuberculosis. A study synthesized and evaluated new derivatives of quinoxaline-2-carboxamide 1,4-di-N-oxide for anti-tuberculosis activity, finding that certain compounds demonstrated promising activity against Mycobacterium tuberculosis. These compounds were also assessed for toxicity to a VERO cell line (Moreno et al., 2003).

Serotonin Type-3 (5-HT3) Receptor Antagonism

Quinoxalin-2-carboxamides have been investigated for their effectiveness as 5-HT3 receptor antagonists. A series of these compounds were synthesized and tested, showing potential for treating conditions related to 5-HT3 receptor activity, such as depression (Mahesh et al., 2011).

Electrochemical Behavior and Anti-tuberculosis Activity

Another study investigated the electrochemical properties of quinoxaline-2-carboxamide 1,4-di-N-oxides, revealing a relationship between their reduction potential and antimicrobial activity. This insight could guide the design of future antitubercular drugs (Moreno et al., 2011).

Molecular Modelling for Antimycobacterial Agents

Molecular modelling studies on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives were performed to optimize their antimycobacterial activity. The study confirmed the binding mode of these compounds, which is similar to that of the novobiocin X-ray structure (Radwan & Abdel-Mageed, 2014).

Synthesis and Evaluation for Drug Design

Quinoxaline-3,4-dihydro-6,7-dimethyl-3-keto-4-D-ribityl-2-carboxamide, a derivative of quinoxaline-2-carboxamide, was synthesized and evaluated for its structure and properties, contributing to the understanding of quinoxaline derivatives in drug design (Matsui, 2001).

Development of Synthetic Routes

The development of synthetic routes for quinoxalines, including 2-carboxamide-3-amino-substituted quinoxalines, is crucial for their application in medicinal chemistry. These routes facilitate the creation of diverse libraries of quinoxaline derivatives (Kowalski et al., 2006).

Antitumor Properties

Research has also explored the antitumor properties of quinoxaline derivatives. A study synthesized N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines, showing potential as topoisomerase inhibitors with cytotoxic effects against tumor cell lines (Deady et al., 1997).

Safety And Hazards

Quinoxaline-2-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of Quinoxaline-2-carboxamide research could involve further investigation into its biological activities and potential applications in drug discovery . This includes its use as antibiotics, antifungals, antiparasitics, antituberculous, and anticancer agents .

properties

IUPAC Name

quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJMVNVWQHPASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199774
Record name 2-Quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-2-carboxamide

CAS RN

5182-90-1
Record name 2-Quinoxalinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5182-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinoxalinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline-2-carboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the lactone from method A (100 mg, 0.27 mmol) was added neat trifluoroacetic acid (1 mL). The resulting solution was stirred for 1 h and the trifluoroacetic acid removed in vacuo. The remaining residue was solvated in methylene chloride (10 mL) and triethylamine (0.15 mL, 1.07 mmol). Quinoxalyl chloride (58 mg, 0.3 mmol) was added as a solid and the mixture stirred for 18 h. The mixture was transferred to a separatory funnel and washed with citric acid (2×10 mL), NaHCO3 (10 mL) and brine (10 mL). The organic layer was dried (MgSO4) and the solvents filtered. The filtrate was concentrated in vacuo and the resulting residue was chromatographed on silica gel (10 g) eluting with 2:1 hexanes:ethyl acetate to provide 99 mg of the quinoxaline amide. This material was solvated in MeOH and ammonia gas was bubbled in for 5 min. The resulting solution was stirred for 16 h and the solvent removed in vacuo. The remaining residue was recrystallized (methylene chloride/methanol/Hexanes) to provide the title compound (90 mg, 72%). 1H NMR (400 MHz, CD3OD): d 9.38 (1H, s), 8.21 (1H, dd, J=4.4, 2.5 Hz), 8.14 (1H, dd, J=4.4, 2.5 Hz), 7.93 (2H, m), 7.26 (2H, d, J=6.9 Hz), 7.17 (2H, t, J=7.1 Hz), 7.09 (1H, t, J=7.3 Hz), 4.30 (1H, m), 3.75 (1H, m), 3.03-2.98 (2H, m), 2.47 (1H, m), 1.77 (1H, m), 1.56 (2H, m), 1.4 (2H, m), 1.07 (6H, s).
[Compound]
Name
lactone
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Quinoxaline-2-carboxamide
Reactant of Route 3
Quinoxaline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Quinoxaline-2-carboxamide
Reactant of Route 5
Quinoxaline-2-carboxamide
Reactant of Route 6
Quinoxaline-2-carboxamide

Citations

For This Compound
357
Citations
B Zarranz, A Jaso, I Aldana, A Monge - Bioorganic & medicinal chemistry, 2003 - Elsevier
… antituberculosis treatments, new series of quinoxaline-2-carboxamide 1,4-di-N-oxide … chemotherapeutic antituberculosis treatments, new series of quinoxaline-2-carboxamide 1,4-di-N-…
Number of citations: 162 www.sciencedirect.com
E Moreno, S Ancizu, S Pérez-Silanes, E Torres… - European journal of …, 2010 - Elsevier
As a continuation of our research and with the aim of obtaining new anti-tuberculosis agents which can improve the current chemotherapeutic anti-tuberculosis treatments, forty-three …
Number of citations: 93 www.sciencedirect.com
P Marqués-Gallego, MA Gamiz-Gonzalez… - Dalton …, 2010 - pubs.rsc.org
The search for platinum compounds structurally different from cisplatin has led to two new platinum(II) compounds containing quinoxaline-2-carboxamide as a carrier ligand, ie cis-[Pt(…
Number of citations: 18 pubs.rsc.org
E Moreno, S Pérez-Silanes, S Gouravaram… - Electrochimica …, 2011 - Elsevier
To gain insight into the mechanism of action, the redox properties of 37 quinoxaline-2-carboxamide 1,4-di-N-oxides with varying degrees of anti-tuberculosis activity were studied in …
Number of citations: 49 www.sciencedirect.com
AA Radwan, WM Abdel-Mageed - Molecules, 2014 - mdpi.com
… were performed on some previously reported novel quinoxaline-2-carboxamide 1,4-di-N-oxide … us to confirm the preferential binding mode of these quinoxaline-2-carboxamide 1,4-di-N-…
Number of citations: 20 www.mdpi.com
K Shashikala, E Laxminarayana… - Asian Journal of …, 2017 - researchgate.net
… The synthesis of new platinum compounds using quinoxaline-2-carboxamide as a ligand would reveal the significance of quinoxaline derivatives [8]. They show cytotoxic activity, …
Number of citations: 3 www.researchgate.net
JRB Gomes, EA Sousa, P Gomes, N Vale… - The Journal of …, 2007 - ACS Publications
… The standard molar enthalpies of sublimation of the three of 3-methyl-quinoxaline-2-carboxamide-1,4-dioxide derivatives were derived by the Knudsen effusion method, using the …
Number of citations: 20 pubs.acs.org
R Mahesh, RV Perumal, PV Pandi - Biological and Pharmaceutical …, 2004 - jstage.jst.go.jp
A series of 3-chloroquinoxaline-2-carboxamides were designed and prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-…
Number of citations: 26 www.jstage.jst.go.jp
NY Chen, K Lu, JM Yuan, XJ Li, ZY Gu, CX Pan… - Bioorganic …, 2021 - Elsevier
… Among the docked ligands N-(3-Aminopropyl)-3-(4-chlorophenyl)-amino-quinoxaline-2-carboxamide (6be) give the most notable binding mode with the PI3Kα. Its side chain can form …
Number of citations: 4 www.sciencedirect.com
S Bouz - 2019 - dspace.cuni.cz
… smegmatis ≥ 250 µg/mL) and high selectivity index (SI =16.1) was N-(4-methoxybenzyl)quinoxaline-2-carboxamide (JZAS-9). … N-(3-(trifluoromethyl)phenyl)quinoxaline-2-carboxamide …
Number of citations: 0 dspace.cuni.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.